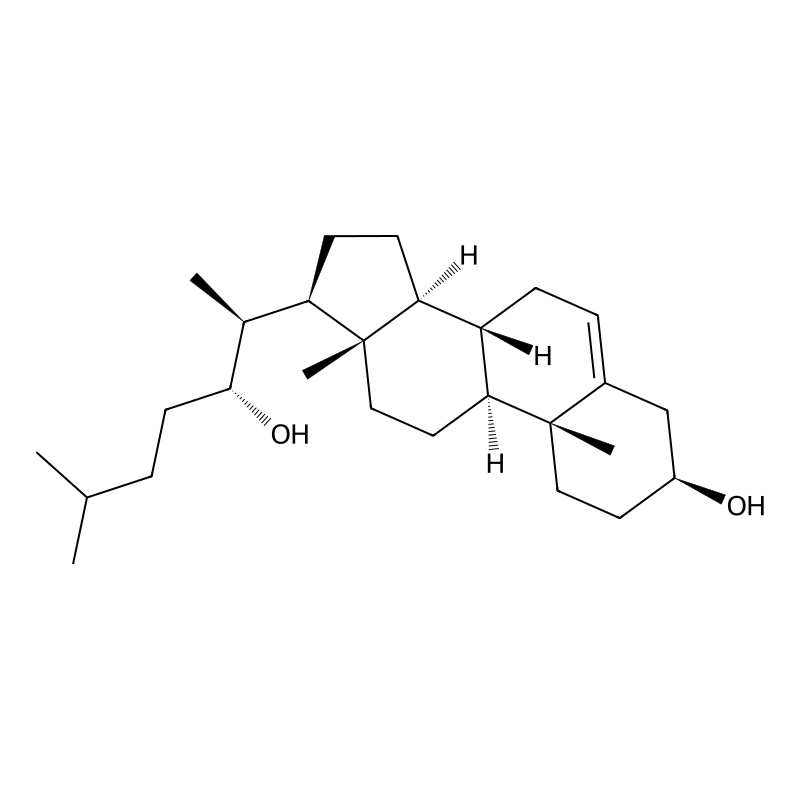22(R)-Hydroxycholesterol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Precursor in Steroidogenesis
22R-hydroxycholesterol serves as an intermediate step in the pregnenolone synthesis pathway from cholesterol. This pathway is crucial for the production of various steroid hormones, including cortisol, testosterone, and estradiol []. Studies have investigated the conversion of 22R-hydroxycholesterol to pregnenolone in different tissues, such as the human placenta, revealing details of the enzymatic processes involved [].
Potential Role in Cell Differentiation
Research suggests that 22R-hydroxycholesterol may play a role in cell differentiation. Studies using human teratocarcinoma cells (NT2 cells) observed that 22R-hydroxycholesterol treatment inhibited cell proliferation and promoted differentiation into "neuron-like" or "astrocyte-like" cells []. This suggests potential applications in understanding and influencing cellular development, although further research is needed to explore the mechanisms and broader implications.
Other Research Areas
Beyond the above, 22R-hydroxycholesterol has been used in various other scientific research investigations. These include:
22(R)-Hydroxycholesterol is a bioactive oxysterol, specifically a 22-hydroxy steroid and a 3beta-hydroxy-Delta(5)-steroid. Its molecular formula is C27H46O2, and it plays a significant role as an endogenous ligand for liver X receptors (LXRs) and farnesoid X receptor (FXR) . These receptors are crucial in regulating cholesterol homeostasis, lipid metabolism, and inflammation.
As an endogenous agonist for LXRs, 22(R)-hydroxycholesterol activates these nuclear receptors, leading to the induction of genes responsible for lipid metabolism. Notably, it has been shown to significantly upregulate the expression of the bile salt export pump (BSEP) through FXR activation rather than LXR . Additionally, it can enhance the expression of ATP-binding cassette transporter A1 (ABCA1), which plays a vital role in reverse cholesterol transport .
22(R)-Hydroxycholesterol has several potential applications:
- Research: It serves as a valuable tool for studying lipid metabolism and the regulatory roles of LXRs and FXR in various biological processes.
- Pharmaceutical Development: Its properties as an LXR agonist make it a candidate for developing treatments related to metabolic disorders, cardiovascular diseases, and conditions like Tangier disease .
- Biomarker Potential: Due to its involvement in cholesterol metabolism, it may serve as a biomarker for certain diseases.
Studies have demonstrated that 22(R)-hydroxycholesterol interacts with various nuclear hormone receptors. It has been shown to induce ABCA1 expression in macrophages synergistically with retinoic acid, indicating its role in lipid handling and inflammation . Furthermore, specific mutations in FXR have been identified that affect the binding and activation by this oxysterol, highlighting its unique interaction profile compared to other ligands .
Several compounds share structural similarities with 22(R)-hydroxycholesterol, including:
- 24(S)-Hydroxycholesterol: Another oxysterol involved in cholesterol metabolism but primarily acts through different receptors.
- 20(S)-Hydroxycholesterol: Known for its role in inflammation but differs in receptor interaction compared to 22(R)-hydroxycholesterol.
- 23(S)-Hydroxycholesterol: Shares some biological functions but has distinct effects on gene regulation.
Comparison TableCompound Structural Features Biological Activity Receptor Interaction 22(R)-Hydroxycholesterol Hydroxyl group at C22 Induces ABCA1, BSEP expression LXR, FXR 24(S)-Hydroxycholesterol Hydroxyl group at C24 Regulates cholesterol homeostasis Primarily LXR 20(S)-Hydroxycholesterol Hydroxyl group at C20 Involved in inflammatory responses Various nuclear receptors 23(S)-Hydroxycholesterol Hydroxyl group at C23 Modulates lipid metabolism Less defined compared to others
| Compound | Structural Features | Biological Activity | Receptor Interaction |
|---|---|---|---|
| 22(R)-Hydroxycholesterol | Hydroxyl group at C22 | Induces ABCA1, BSEP expression | LXR, FXR |
| 24(S)-Hydroxycholesterol | Hydroxyl group at C24 | Regulates cholesterol homeostasis | Primarily LXR |
| 20(S)-Hydroxycholesterol | Hydroxyl group at C20 | Involved in inflammatory responses | Various nuclear receptors |
| 23(S)-Hydroxycholesterol | Hydroxyl group at C23 | Modulates lipid metabolism | Less defined compared to others |








